molecular formula C11H10Cl2N4O2 B3334833 1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004193-84-3

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B3334833
CAS No.: 1004193-84-3
M. Wt: 301.13 g/mol
InChI Key: CJBMJTYFEMFWDF-UHFFFAOYSA-N
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Description

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a dichlorophenoxy group and a carbohydrazide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,3-dichlorophenol with chloromethyl methyl ether to form 2,3-dichlorophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carbohydrazide under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be compared with similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    3-((2,3-Dichlorophenoxy)methyl)benzoic acid: Another compound with a dichlorophenoxy group, used in different applications.

    2-(2,3-Dichlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide: A related compound with similar structural features. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-2-1-3-9(10(7)13)19-6-17-5-4-8(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBMJTYFEMFWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152782
Record name 1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-84-3
Record name 1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,3-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
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1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
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1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
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1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
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1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
1-((2,3-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

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